

The Historical Development and Discovery of Vat Red 10: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Red 10, also known by its Colour Index name C.I. 67000, is a synthetic anthraquinone dye recognized for its vibrant bluish-red hue and excellent fastness properties. This technical guide provides a comprehensive overview of the historical development, discovery, chemical synthesis, and physicochemical properties of **Vat Red 10**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this compound. This document includes a compilation of its key properties, a detailed, albeit generalized, experimental protocol for its synthesis, and a discussion of the analytical techniques used for its characterization.

Introduction: The Dawn of Synthetic Vat Dyes

The late 19th and early 20th centuries marked a revolutionary period in the textile industry, largely driven by the development of synthetic dyes. While natural dyes had been used for millennia, the advent of synthetic chemistry offered a broader palette of colors with greater consistency and improved fastness. Among the most significant advancements was the creation of vat dyes, a class of water-insoluble colorants that are applied to fibers in a reduced, soluble "leuco" form before being oxidized back to their insoluble, colored state.

The era of synthetic vat dyes was inaugurated in 1901 with the synthesis of Indanthrene Blue by René Bohn at BASF. This discovery set the stage for the rapid development of a wide range



of high-performance dyes. By 1906, the German company Bayer had introduced the first synthetic vat red dyes, expanding the available color spectrum and paving the way for future innovations in this class of colorants. While the precise date of the first synthesis of **Vat Red 10** is not well-documented in publicly available records, its development falls within this vibrant period of discovery in the early 20th century.

Physicochemical Properties of Vat Red 10

Vat Red 10 is a deep red powder with the chemical formula C₂₉H₁₄N₂O₅.[1] Its IUPAC name is 2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f][1][2]benzoxazole-5,10-dione.[3] The compound is notable for its insolubility in water and most common organic solvents, a characteristic feature of vat dyes.[4]

Property	Value
IUPAC Name	2-(1-amino-9,10-dioxoanthracen-2-yl)naphtho[2,3-f]benzoxazole-5,10-dione
Synonyms	C.I. 67000, C.I. Vat Red 10, Cibanon Red 2B, Vat Red FBB, C.I. Pigment Red 196
CAS Number	2379-79-5
Molecular Formula	C29H14N2O5
Molecular Weight	470.43 g/mol
Appearance	Deep red powder
Solubility	Insoluble in water
Density	1.57 g/cm ³
Boiling Point	759.9 °C at 760 mmHg
Flash Point	413.4 °C
Refractive Index	1.776

Synthesis of Vat Red 10



The synthesis of **Vat Red 10** is a multi-step process rooted in classical organic chemistry principles. The general manufacturing method involves the condensation of 1-Nitro-2-anthraquinonecarbonyl chloride with 2-Amino-3-hydroxyanthracene-9,10-dione, followed by a cyclization reaction to form the oxazole ring, and finally, a reduction of the nitro group to an amino group.

While detailed, publicly available experimental protocols are scarce, a plausible synthetic procedure based on established chemical principles is outlined below.

Experimental Protocol: Synthesis of Vat Red 10

Materials:

- 1-Nitro-2-anthraquinonecarbonyl chloride
- 2-Amino-3-hydroxyanthracene-9,10-dione
- High-boiling point inert solvent (e.g., nitrobenzene or o-dichlorobenzene)
- Acid scavenger (e.g., pyridine or sodium carbonate)
- Reducing agent (e.g., sodium sulfide or sodium hydrosulfite)
- Inert gas (e.g., nitrogen or argon)

Procedure:

- Condensation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, a suspension of 2-Amino-3-hydroxyanthracene-9,10-dione in a high-boiling point inert solvent is prepared. An acid scavenger is added to the mixture.
- To this suspension, a solution of 1-Nitro-2-anthraquinonecarbonyl chloride in the same solvent is added dropwise at an elevated temperature (typically 150-200°C). The reaction mixture is stirred under an inert atmosphere for several hours until the condensation is complete, which can be monitored by thin-layer chromatography (TLC).
- Cyclization: The reaction temperature is then raised to facilitate the intramolecular cyclization to form the oxazole ring. This step is typically carried out in the same reaction vessel.



- Isolation of the Intermediate: After cooling, the precipitated solid, the nitro-intermediate of Vat
 Red 10, is isolated by filtration, washed with a suitable solvent to remove impurities, and
 dried.
- Reduction: The dried intermediate is then suspended in an aqueous alkaline solution. A
 reducing agent, such as sodium sulfide or sodium hydrosulfite, is added portion-wise at a
 controlled temperature. The reaction is monitored until the complete reduction of the nitro
 group to the amino group is achieved.
- Final Product Isolation and Purification: The final product, **Vat Red 10**, is precipitated from the reaction mixture, filtered, washed extensively with hot water to remove residual salts and impurities, and then dried. Further purification can be achieved by recrystallization from a high-boiling point solvent if necessary.



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Caption: Synthesis pathway of **Vat Red 10**.

Characterization of Vat Red 10

A comprehensive characterization of **Vat Red 10** is essential to confirm its chemical structure, purity, and properties. The following analytical techniques are typically employed:

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy: In a suitable solvent (after reduction to its leuco form), Vat
Red 10 is expected to exhibit characteristic absorption maxima in the visible region, which
are responsible for its red color. The insoluble pigment form can also be analyzed in
dispersion, though scattering effects may be present.



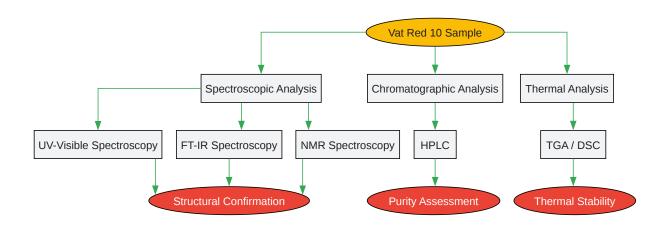
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Vat Red 10 would show characteristic absorption bands corresponding to its functional groups, including N-H stretching of the amino group, C=O stretching of the quinone moieties, and C-O-C and C=N stretching of the oxazole ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the overall structure. Due to its low solubility, specialized NMR techniques or deuterated high-boiling solvents might be necessary.

Chromatographic Analysis

 High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is a powerful tool for assessing the purity of Vat Red 10 and for identifying any potential impurities or by-products from the synthesis.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These
techniques are used to determine the thermal stability of the dye and to identify its
decomposition temperature and any phase transitions.





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Caption: Analytical workflow for the characterization of **Vat Red 10**.

Applications

Vat Red 10 has been primarily used as a dye for cellulosic fibers such as cotton, linen, and viscose rayon, owing to its excellent wash and light fastness. Its application in the textile industry involves the vatting process, where the insoluble dye is reduced to its soluble leuco form in an alkaline bath, allowing it to penetrate the fibers. Subsequent oxidation then traps the insoluble dye molecules within the fiber matrix, resulting in a durable and vibrant coloration. Due to its stability, the pigment form of Vat Red 10, C.I. Pigment Red 196, also finds use in plastics and coatings.

Conclusion

Vat Red 10 stands as a significant member of the anthraquinone class of vat dyes, born out of the transformative era of synthetic dye chemistry in the early 20th century. Its robust chemical structure imparts exceptional fastness properties, making it a valuable colorant for various applications. This technical guide has provided a detailed overview of its historical context, physicochemical properties, synthesis, and characterization. While a precise, publicly documented experimental protocol for its synthesis remains elusive, the principles outlined here provide a solid foundation for its preparation and study in a research setting. Further investigation into proprietary industrial archives or specialized chemical literature may yet reveal the finer details of its original discovery and development.

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